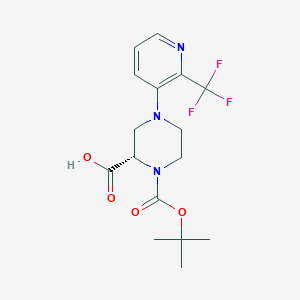
(S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a piperazine ring substituted with a trifluoromethyl-pyridinyl group and a tert-butoxycarbonyl protecting group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Trifluoromethyl-Pyridinyl Group: This step often involves nucleophilic substitution reactions where the piperazine ring is reacted with a trifluoromethyl-pyridinyl halide under basic conditions.
Protection with tert-Butoxycarbonyl Group: The final step involves the protection of the amino group with tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl-pyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halides or sulfonates in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
(S)-1-(tert-Butoxycarbonyl)-4-(pyridin-3-yl)piperazine-2-carboxylic acid: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
(S)-1-(tert-Butoxycarbonyl)-4-(2-chloropyridin-3-yl)piperazine-2-carboxylic acid: Contains a chloro substituent instead of trifluoromethyl, leading to different chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in (S)-1-(tert-Butoxycarbonyl)-4-(2-(trifluoromethyl)-pyridin-3-yl)piperazine-2-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity, distinguishing it from similar compounds.
特性
分子式 |
C16H20F3N3O4 |
|---|---|
分子量 |
375.34 g/mol |
IUPAC名 |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)pyridin-3-yl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-8-7-21(9-11(22)13(23)24)10-5-4-6-20-12(10)16(17,18)19/h4-6,11H,7-9H2,1-3H3,(H,23,24)/t11-/m0/s1 |
InChIキー |
XNVGCNCBHUXDDH-NSHDSACASA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(N=CC=C2)C(F)(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(N=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


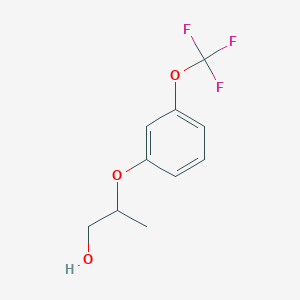

![2-(7-Difluoromethyl-5-(4-methoxyphenyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13726986.png)
![(E)-3-[3-[chloro(difluoro)methyl]phenyl]prop-2-enoic acid](/img/structure/B13726988.png)

![5-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13727001.png)
![[(2R,3R,4R,5S)-2,3,4,5-tetrahydroxy-6-(methylamino)hexyl] 1-(6-amino-3,5-difluoropyridin-2-yl)-8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxoquinoline-3-carboxylate](/img/structure/B13727005.png)
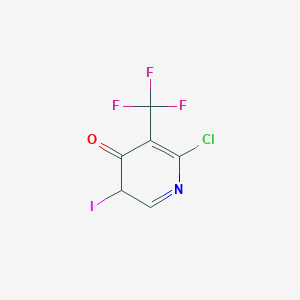


![(4E)-3-(chloromethyl)-4-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13727035.png)
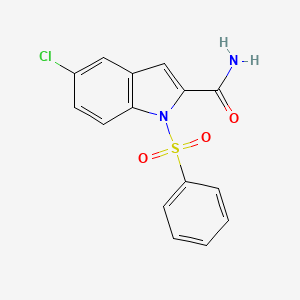
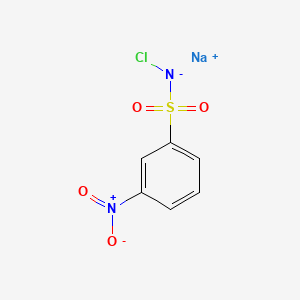
![1H,3H-Thiazolo[3,4-a]benzimidazol-1-imine](/img/structure/B13727060.png)
